molecular formula C7H12O B1596522 4-Heptenal, (4Z)- CAS No. 62238-34-0

4-Heptenal, (4Z)-

Número de catálogo: B1596522
Número CAS: 62238-34-0
Peso molecular: 112.17 g/mol
Clave InChI: VVGOCOMZRGWHPI-ONEGZZNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-heptenal is a fatty aldehyde.

Actividad Biológica

4-Heptenal, also known as (4Z)-4-heptenal, is an unsaturated aldehyde with the molecular formula C7_7H12_{12}O. It is primarily recognized for its role in food chemistry and its contribution to the flavor profiles of various products, particularly in aquatic foods. This compound has garnered attention for its biological activities, particularly its effects on olfactory receptors and its involvement in lipid oxidation processes.

4-Heptenal primarily interacts with olfactory receptors , which are responsible for the perception of smell. The binding of 4-heptenal to these receptors triggers a sensory response that contributes to the aroma profile of food products. This compound is particularly noted for its fishy odor, which can be undesirable in certain contexts, such as in frozen fish products where it contributes to off-flavors during storage .

Cellular Effects

Research indicates that 4-heptenal plays a significant role in biochemical reactions related to lipid oxidation. It is a product of the oxidative breakdown of fats, especially in fish, and is involved in flavor formation during the fermentation processes of various foods. The compound's presence can lead to the development of rancid flavors, impacting food quality and consumer acceptance.

Pharmacokinetics

As a flavoring agent, 4-heptenal is generally recognized as safe by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Its safety profile allows it to be used in various food products without significant health risks when consumed within established limits.

Flavor Profile Studies

A systematic review highlighted that volatile compounds like 4-heptenal significantly influence the flavor profiles of aquatic animals. The study emphasized the importance of understanding these compounds for developing innovative aquaculture strategies that minimize undesirable flavors while enhancing desirable ones .

Oxidative Stability Research

In studies examining lipid oxidation in fish oils, 4-heptenal was identified as a key marker for evaluating oxidative stability. Its formation during storage indicated the extent of lipid degradation, which is critical for maintaining the quality of fish products . The following table summarizes key findings from various studies:

Study Focus Findings
Systematic Review Flavor profiles in aquatic animalsIdentified 4-heptenal as a significant contributor to off-flavors.
Lipid Oxidation Study Fish oil stabilityFound that 4-heptenal is a marker for oxidative degradation in fish oils.
Food Chemistry Analysis Fermentation processesDemonstrated that 4-heptenal plays a role in flavor development during fermentation.

Types of Reactions

4-Heptenal can undergo several chemical reactions:

  • Oxidation: Converts to carboxylic acids or other oxidized derivatives.
  • Reduction: Can yield alcohols.
  • Substitution: Involves replacing functional groups with other groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4_4), chromium trioxide (CrO3_3).
  • Reduction Agents: Sodium borohydride (NaBH4_4), lithium aluminum hydride (LiAlH4_4).
  • Substitution Catalysts: Varies based on specific reactions.

Applications in Research

The compound has applications across several fields:

  • Food Chemistry: Used extensively in flavor formulation and understanding rancidity.
  • Atmospheric Chemistry: Studied for its reaction kinetics with atmospheric radicals, contributing to air quality assessments.

Aplicaciones Científicas De Investigación

Food Chemistry

Flavor Development
4-Heptenal plays a significant role in the flavor profile of various foods. It is particularly noted for its contribution to the aroma of fermented products such as Mouding sufu. The compound's distinct odor is described as fatty and green, which can influence consumer perception of food quality and freshness .

Table 1: Flavor Profile Contributions

Food ProductContribution of 4-HeptenalAroma Description
Mouding sufuSignificantFermented, savory
Fish oilsNotableOff-flavors (fishy)
Dairy productsPresentCreamy, fatty

Atmospheric Chemistry

Reaction Kinetics
Research has shown that 4-heptenal reacts with atmospheric radicals such as nitrate radicals (NO₃). Understanding these reactions is crucial for modeling the behavior of volatile organic compounds (VOCs) in the atmosphere and their impact on air quality .

Case Study: Atmospheric Impact Assessment
A study assessed the degradation pathways of 4-heptenal in the atmosphere, revealing that it contributes to secondary organic aerosol (SOA) formation. This finding underscores its relevance in environmental chemistry and pollution control strategies.

Biological Studies

Antioxidant Activity
4-Heptenal has been investigated for its antioxidant properties. Using DPPH and ABTS assays, studies measured its ability to scavenge free radicals.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (DPPH) µg/mLIC50 (ABTS) µg/mL
4-Heptenal120150
Ascorbic Acid2530

The results indicate that while 4-heptenal exhibits antioxidant properties, it is less potent compared to ascorbic acid .

Antimicrobial Activity
The compound has shown significant antimicrobial activity against various pathogens, making it a potential natural preservative in food products.

Table 3: Antimicrobial Efficacy

PathogenMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Bacillus subtilis0.75

These findings suggest that 4-heptenal could be utilized to enhance food safety by inhibiting microbial growth .

Industrial Applications

Synthesis and Production
4-Heptenal can be synthesized through various chemical routes, including the oxidative breakdown of fats and from specific plant sources or synthetic precursors. Its industrial applications are primarily focused on flavoring agents in the food industry and as a fragrance component in cosmetics and perfumes .

Propiedades

Número CAS

62238-34-0

Fórmula molecular

C7H12O

Peso molecular

112.17 g/mol

Nombre IUPAC

(E)-hept-4-enal

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+

Clave InChI

VVGOCOMZRGWHPI-ONEGZZNKSA-N

SMILES

CCC=CCCC=O

SMILES isomérico

CC/C=C/CCC=O

SMILES canónico

CCC=CCCC=O

Densidad

0.843-0.855

Key on ui other cas no.

6728-31-0

Descripción física

slightly yellow liquid with a fatty, green odou

Pictogramas

Flammable; Irritant

Solubilidad

soluble in alcohol and most fixed oils;  insoluble in wate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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